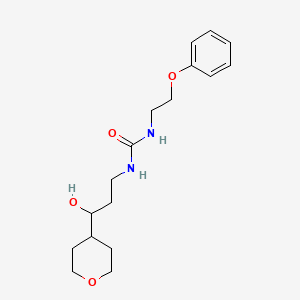

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea, also known as THPPPEU, is a synthetic organic compound that has recently gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

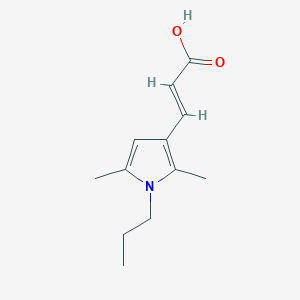

Rheology and Gelation of Low Molecular Weight Hydrogelators

G. Lloyd and J. Steed (2011) explored anion tuning of rheology, morphology, and gelation in low molecular weight salt hydrogelators, including urea derivatives. They demonstrated that the physical properties of hydrogels could be tuned by varying the anion identity in the gelator salts, affecting the gels' elastic modulus and stability. This research highlights the potential of urea derivatives in developing materials with specific rheological properties for various applications, including drug delivery and tissue engineering Lloyd & Steed, Soft Matter, 2011.

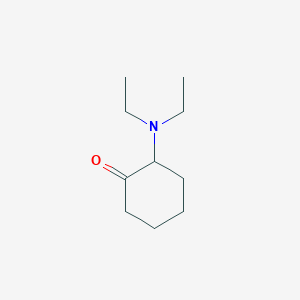

Hydroxylation of Aromatic Hydrocarbons

O. Bakke and R. Scheline (1970) studied the hydroxylation of various aromatic hydrocarbons, including processes that might involve urea derivatives as intermediates or products in metabolic pathways. This work is significant in understanding the biotransformation of environmental chemicals and pharmaceuticals, indicating the relevance of urea derivatives in environmental chemistry and toxicology Bakke & Scheline, Toxicology and Applied Pharmacology, 1970.

Synthesis of Fluorinated Heterocycles

Joseph Sloop et al. (2002) reported on the condensation of selected 1,3-diketones with various reagents, including urea, to produce fluorinated heterocycles such as pyrazoles and pyrimidines. This research underscores the versatility of urea in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science Sloop, Bumgardner & Loehle, Journal of Fluorine Chemistry, 2002.

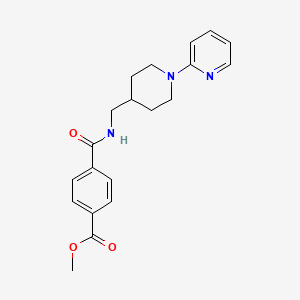

Urease Inhibitors for Medical Applications

Paulina Kosikowska and Łukasz Berlicki (2011) reviewed patents on urease inhibitors, including urea derivatives, highlighting their potential in treating infections caused by Helicobacter pylori and other bacteria. This area of research is crucial for developing new therapies for gastric and urinary tract infections, showcasing the medical relevance of urea derivatives Kosikowska & Berlicki, Expert Opinion on Therapeutic Patents, 2011.

Propiedades

IUPAC Name |

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c20-16(14-7-11-22-12-8-14)6-9-18-17(21)19-10-13-23-15-4-2-1-3-5-15/h1-5,14,16,20H,6-13H2,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNLMLNJCDKRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)NCCOC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)

![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)

![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2369486.png)

![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)